Estradiol 3-Enanthate
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Overview
Description
. It is a long-acting prodrug of estradiol, which is a natural estrogen hormone. Estradiol 3-Enanthate is primarily used in hormonal birth control for women and is often combined with other hormones like dihydroxyprogesterone acetophenide .
Mechanism of Action
Target of Action
Estradiol 3-Enanthate, also known as Estradiol Enanthate, is a synthetic estrane steroid and a long-lasting prodrug of estradiol in the body . The primary target of this compound is the estrogen receptor , which is found in various tissues in the body such as the female reproductive organs, breasts, hypothalamus, and pituitary .
Mode of Action
This compound, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely and interacts with the estrogen receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .
Biochemical Pathways
The activation of the estrogen receptor by this compound can influence various biochemical pathways. For instance, the follicle-stimulating hormone (FSH) pathway can influence the synthesis of estrogen by altering the activity of aromatase . FSH activates the FSH receptor, leading to the activation of the cAMP/PKA pathway, and finally inducing the expression of aromatase .
Pharmacokinetics
This compound is commonly administered via intramuscular injection, and it has high bioavailability when administered this way . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and other metabolites of estradiol . The elimination half-life of this compound is approximately 5.6–7.5 days , and its duration of action is about 20–30 days .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to cause atrophy of the ovary, inhibition of follicular development, and irregular estrous cycles in female rats . In male rats, it leads to gonadal atrophy and suppression of spermatogenesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the crystallization of the compound, which in turn can affect its bioavailability . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other hormones or drugs .
Biochemical Analysis
Biochemical Properties
Estradiol 3-Enanthate is an estrogen and hence is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and metabolites of estradiol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the estrogen receptor, and this complex can then enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This process influences the production of specific proteins that express the effect of estradiol upon the target cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has a high bioavailability when administered intramuscularly . The elimination half-life is between 5.6 to 7.5 days , and the duration of action is approximately 20 to 30 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a study using male rats, it was found that administration of this compound significantly modified body characteristics, producing a feminizing change without altering blood pressure or generating harmful metabolic parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in the liver, blood, and tissues via cleavage by esterases into estradiol, heptanoic acid, and metabolites of estradiol .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a high bioavailability when administered intramuscularly . It is predominantly found in the nuclear fraction .
Subcellular Localization
This compound is predominantly localized in the nucleus in both hormone-stimulated and untreated cells . Upon addition of an agonist, this compound forms numerous nuclear focal accumulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol 3-Enanthate is synthesized by esterifying estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:
Reactants: Estradiol and enanthic acid.
Catalyst: Acid catalyst such as sulfuric acid.
Solvent: Organic solvent like toluene or dichloromethane.
Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix estradiol and enanthic acid.
Purification: The product is purified using techniques like recrystallization or chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Estradiol 3-Enanthate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and enanthic acid.
Oxidation: Estradiol can be oxidized to form estrone.
Reduction: Estrone can be reduced back to estradiol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Estradiol and enanthic acid.
Oxidation: Estrone.
Reduction: Estradiol.
Scientific Research Applications
Estradiol 3-Enanthate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and contraceptive formulations.
Industry: Employed in the pharmaceutical industry for the production of hormonal medications.
Comparison with Similar Compounds
Estradiol 3-Enanthate is often compared with other estrogen esters such as:
Estradiol Valerate: Another long-acting ester of estradiol used in hormone replacement therapy.
Estradiol Cypionate: Similar to estradiol enanthate but with a different ester chain, leading to slightly different pharmacokinetics.
Ethinyl Estradiol: A synthetic form of estradiol with higher bioavailability, commonly used in oral contraceptives
Uniqueness
This compound is unique due to its long duration of action and its use in combination injectable contraceptives. Its ester chain allows for a slow and sustained release of estradiol, making it effective for long-term hormone therapy .
Properties
CAS No. |
55540-97-1 |
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Molecular Formula |
C25H36O3 |
Molecular Weight |
384.56 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |
Origin of Product |
United States |
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